molecular formula C24H24N4OS2 B11596311 3-cyano-3-(1,3-dihydro-2H-benzimidazol-2-ylidene)-2-oxopropyl 4-benzylpiperidine-1-carbodithioate

3-cyano-3-(1,3-dihydro-2H-benzimidazol-2-ylidene)-2-oxopropyl 4-benzylpiperidine-1-carbodithioate

Cat. No.: B11596311
M. Wt: 448.6 g/mol
InChI Key: AGAYPWWOURHSML-QOCHGBHMSA-N
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Description

3-cyano-3-(1,3-dihydro-2H-benzimidazol-2-ylidene)-2-oxopropyl 4-benzylpiperidine-1-carbodithioate is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. This compound features a unique structure that combines a benzimidazole moiety, a piperidine ring, and a carbodithioate group, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyano-3-(1,3-dihydro-2H-benzimidazol-2-ylidene)-2-oxopropyl 4-benzylpiperidine-1-carbodithioate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the benzimidazole moiety: This can be achieved by the condensation of o-phenylenediamine with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the cyano group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent.

    Formation of the piperidine ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor.

    Attachment of the carbodithioate group: This step involves the reaction of the piperidine derivative with carbon disulfide and a suitable alkylating agent to form the carbodithioate group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

3-cyano-3-(1,3-dihydro-2H-benzimidazol-2-ylidene)-2-oxopropyl 4-benzylpiperidine-1-carbodithioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the specific reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

3-cyano-3-(1,3-dihydro-2H-benzimidazol-2-ylidene)-2-oxopropyl 4-benzylpiperidine-1-carbodithioate has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.

    Materials Science: The compound’s properties may be explored for the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of 3-cyano-3-(1,3-dihydro-2H-benzimidazol-2-ylidene)-2-oxopropyl 4-benzylpiperidine-1-carbodithioate involves its interaction with specific molecular targets. The benzimidazole moiety may interact with enzymes or receptors, while the carbodithioate group could modulate the compound’s reactivity and binding affinity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-cyano-3-(1,3-dihydro-2H-benzimidazol-2-ylidene)-2-oxopropyl 4-methylpiperidine-1-carbodithioate
  • 3-cyano-3-(1,3-dihydro-2H-benzimidazol-2-ylidene)-2-oxopropyl 4-phenylpiperidine-1-carbodithioate

Uniqueness

The uniqueness of 3-cyano-3-(1,3-dihydro-2H-benzimidazol-2-ylidene)-2-oxopropyl 4-benzylpiperidine-1-carbodithioate lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. This makes it a valuable compound for further research and development.

Properties

Molecular Formula

C24H24N4OS2

Molecular Weight

448.6 g/mol

IUPAC Name

[(Z)-3-(1H-benzimidazol-2-yl)-3-cyano-2-hydroxyprop-2-enyl] 4-benzylpiperidine-1-carbodithioate

InChI

InChI=1S/C24H24N4OS2/c25-15-19(23-26-20-8-4-5-9-21(20)27-23)22(29)16-31-24(30)28-12-10-18(11-13-28)14-17-6-2-1-3-7-17/h1-9,18,29H,10-14,16H2,(H,26,27)/b22-19-

InChI Key

AGAYPWWOURHSML-QOCHGBHMSA-N

Isomeric SMILES

C1CN(CCC1CC2=CC=CC=C2)C(=S)SC/C(=C(\C#N)/C3=NC4=CC=CC=C4N3)/O

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C(=S)SCC(=C(C#N)C3=NC4=CC=CC=C4N3)O

Origin of Product

United States

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